Cas no 25477-00-3 (2-(5-bromo-2-methylphenoxy)acetic acid)

2-(5-Bromo-2-methylphenoxy)acetic acid is a brominated phenoxyacetic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a bromine substituent at the 5-position and a methyl group at the 2-position of the phenyl ring, enhancing its reactivity in substitution and coupling reactions. The acetic acid moiety provides versatility for further functionalization, making it valuable in the synthesis of agrochemicals and bioactive compounds. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures consistent performance in research and industrial processes, particularly in the development of specialized fine chemicals.
2-(5-bromo-2-methylphenoxy)acetic acid structure
25477-00-3 structure
Product Name:2-(5-bromo-2-methylphenoxy)acetic acid
CAS No:25477-00-3
MF:C9H9BrO3
MW:245.069962263107
CID:913840
PubChem ID:520207
Update Time:2025-05-21

2-(5-bromo-2-methylphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-o-toloxy acetic acid
    • 2-(5-bromo-2-methylphenoxy)acetic acid
    • SCHEMBL21858385
    • 25477-00-3
    • EN300-1627989
    • Inchi: 1S/C9H9BrO3/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: KQQHLMBLDZPBCO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)OCC(=O)O

Computed Properties

  • Exact Mass: 243.97347
  • Monoisotopic Mass: 243.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

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Additional information on 2-(5-bromo-2-methylphenoxy)acetic acid

Professional Introduction to 2-(5-bromo-2-methylphenoxy)acetic Acid (CAS No. 25477-00-3)

2-(5-bromo-2-methylphenoxy)acetic acid, with the chemical formula C9H10BrO3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its molecular structure, characterized by a bromo-substituted phenyl ring and an acetic acid moiety, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The CAS number 25477-00-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. The presence of both bromine and methyl groups on the phenyl ring enhances its reactivity, making it a valuable building block for medicinal chemists. The acetic acid side chain provides a carboxyl group, which can be further functionalized to introduce additional pharmacophores or improve solubility characteristics.

In recent years, 2-(5-bromo-2-methylphenoxy)acetic acid has been explored in the development of novel therapeutic agents. Its structural features suggest potential applications in modulating enzyme activity and interacting with biological targets. For instance, studies have indicated its utility in designing inhibitors for certain metabolic pathways, which could be relevant in treating metabolic disorders and inflammatory conditions.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The bromo-substituted phenyl ring in 2-(5-bromo-2-methylphenoxy)acetic acid can be leveraged to design molecules that selectively inhibit specific kinases, thereby offering a targeted therapeutic approach. Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their inhibitory potential, accelerating the drug discovery process.

The acetic acid moiety also contributes to the pharmacological profile of this compound by enhancing its binding affinity to biological targets. This feature has been exploited in the development of protease inhibitors, which are essential in treating conditions like HIV/AIDS and certain types of cancer. The ability to fine-tune the structure of 2-(5-bromo-2-methylphenoxy)acetic acid allows researchers to optimize its properties for specific applications, such as improving bioavailability or reducing toxicity.

Another area where this compound has shown promise is in the development of neuroprotective agents. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. The structural motifs present in 2-(5-bromo-2-methylphenoxy)acetic acid can be tailored to interact with these pathological processes, potentially mitigating their effects. Preliminary studies have suggested that derivatives of this compound may exhibit neuroprotective properties by inhibiting protein aggregation and reducing oxidative damage.

The synthesis of 2-(5-bromo-2-methylphenoxy)acetic acid involves well-established organic chemistry techniques, including bromination and esterification reactions. The availability of high-quality starting materials and robust synthetic protocols has made it a preferred choice for academic and industrial researchers alike. Advances in green chemistry have also led to more sustainable methods for producing this compound, reducing waste and energy consumption during synthesis.

In conclusion, 2-(5-bromo-2-methylphenoxy)acetic acid (CAS No. 25477-00-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its reactivity and functionalization capabilities, make it an invaluable tool for designing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in addressing various diseases is likely to grow further.

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